
PE-NMe(18:1(9Z)/18:1(9Z))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pe-nme(18:1(9Z)/18:1(9Z)), also known as 1, 2-dope-me, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(18:1(9Z)/18:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(18:1(9Z)/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(18:1(9Z)/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(18:1(9Z)/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
1,2-dioleoyl-sn-glycero-3-phospho-N-methylethanolamine is a 1,2-diacyl-sn-glycero-3-phospho-N-methylethanolamine in which the phosphatidyl acyl groups are both specified as oleoyl (9Z-octadecenoyl); major species at pH 7.3. It has a role as a human metabolite. It derives from an oleic acid. It is a tautomer of a 1,2-dioleoyl-sn-glycero-3-phospho-N-methylethanolamine zwitterion.
Scientific Research Applications
Neuromuscular Electrical Stimulation in Clinical Settings
Neuromuscular electrical stimulation (NMES) is increasingly utilized in various clinical settings for muscle retraining and enhancing muscle strength, especially in patients recovering from injuries or surgeries. NMES is known for its ability to evoke visible tetanic contractions by applying stimuli to superficial skeletal muscles, aiding in muscle retraining and rehabilitation (Glaviano & Saliba, 2016). This technology finds extensive application in improving muscle function in patients with conditions like osteoarthritis, as demonstrated in a study that evaluated the efficacy of NMES in enhancing quadriceps muscle strength and activation (Palmieri-Smith et al., 2010).
NMES in Neuromuscular Rehabilitation
NMES is also pivotal in neuromuscular rehabilitation, particularly for patients with spinal cord injuries or strokes. Its use in functional applications, such as activating paralyzed muscles for specific tasks and therapeutic applications, like motor relearning and muscle strengthening, is widely recognized (Sheffler & Chae, 2007). NMES plays a critical role in enhancing muscle performance, improving muscle activation levels, and addressing muscle fatigue (Bickel et al., 2011).
NMES for Cardiovascular and Respiratory Health
Research also indicates the potential benefits of NMES for cardiovascular and respiratory health. For instance, NMES has shown improvements in peak oxygen uptake, endurance, and quality of life in patients with heart failure, suggesting its inclusion in cardiac rehabilitation programs for selected patients (Gomes Neto et al., 2016).
NMES in Critical Care Settings
In critical care settings, NMES is effective in maintaining muscle mass, strength, and volume, reducing mechanical ventilation time, and enhancing muscle degradation in ICU patients (Wageck et al., 2014). This demonstrates its significance in managing muscle weakness in critically ill patients.
Challenges and Future Directions
Despite its various applications, NMES faces challenges such as patient discomfort, muscle fatigue, and muscle damage. It is crucial for clinicians to optimize NMES parameters to enhance its effectiveness while minimizing these drawbacks (Glaviano & Saliba, 2016).
properties
Molecular Formula |
C42H80NO8P |
|---|---|
Molecular Weight |
758.1 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1 |
InChI Key |
LPXFOQGBESUDAX-NLEYBKGJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
synonyms |
1,2-DOPE-Me N-methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-methyl-1,2-dioleoylphosphatidylethanolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



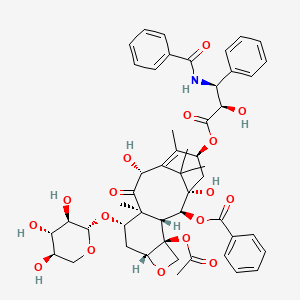
![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
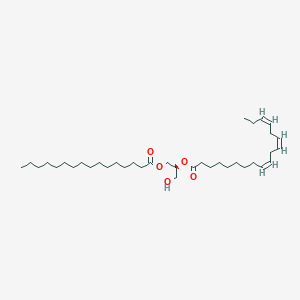
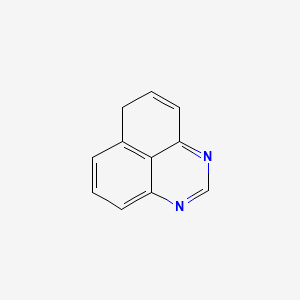
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)
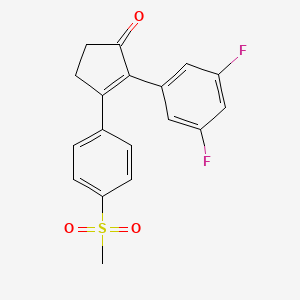

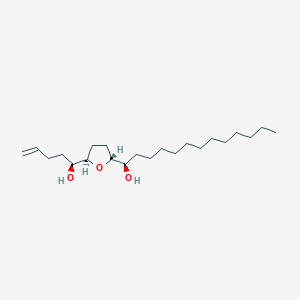
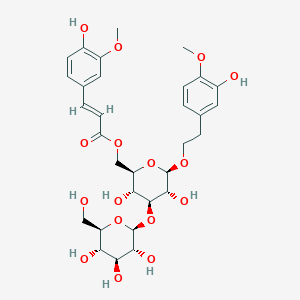
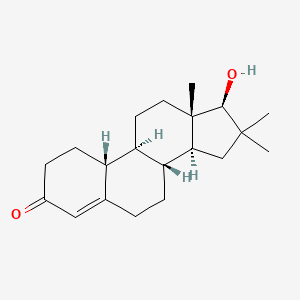
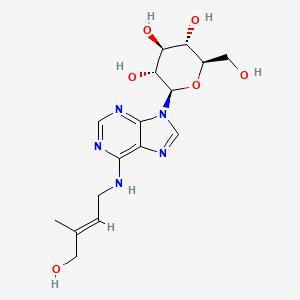
![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)